Cas no 314039-56-0 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide)

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(6-methoxy-2-benzothiazolyl)-1,3-dioxo-
- CBMicro_000918
- BIM-0000937.P001
- Oprea1_728293
- CB02556
- 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- F0866-0166
- AKOS001625093
- SMSF0008338
- 314039-56-0
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- インチ: 1S/C18H13N3O4S/c1-25-10-6-7-13-14(8-10)26-18(19-13)20-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22)
- InChIKey: USUKAGKPTXPQBR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=NC2=CC=C(OC)C=C2S1)=O
計算された属性
- せいみつぶんしりょう: 367.06267708g/mol
- どういたいしつりょう: 367.06267708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0866-0166-2μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-2mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-50mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-75mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-1mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-20μmol |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-10mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-30mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-4mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0866-0166-20mg |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
314039-56-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 関連文献
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2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideに関する追加情報
Introduction to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 314039-56-0, specifically 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the scientific community due to its potential applications in drug discovery and therapeutic development. The structural complexity of this compound arises from the combination of two key heterocyclic systems: the 1H-isoindole and benzothiazole moieties, which are well-documented for their diverse biological activities.
In recent years, there has been a surge in research focused on leveraging the unique properties of heterocyclic compounds to develop novel therapeutic agents. The 1H-isoindole scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable building block for drug design. The presence of the 1,3-dioxo group within the 1H-isoindole moiety further enhances its pharmacological potential by introducing additional reactive sites that can be exploited for functionalization.
Complementing the 1H-isoindole core is the benzothiazole component, which is renowned for its wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The 6-methoxy substituent on the benzothiazole ring adds another layer of complexity, influencing both the electronic properties and solubility of the molecule. This structural arrangement not only contributes to the compound's overall stability but also enhances its bioavailability, critical factors in drug development.
The acetamide functional group at the nitrogen position further extends the compound's versatility. Acetamides are known for their ability to enhance binding affinity and selectivity when incorporated into drug molecules. In this context, the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide part of the molecule likely plays a crucial role in modulating interactions with biological targets. This segment's design allows for precise tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into understanding the interactions between such complex molecules and biological targets. These tools have been instrumental in predicting binding affinities and identifying potential lead compounds for therapeutic intervention. The study of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has provided valuable insights into how structural modifications can influence biological activity. For instance, modifications to the 6-methoxy group have shown promising effects on enhancing binding to specific receptors involved in inflammatory processes.
The compound's potential applications extend beyond mere academic curiosity. In clinical settings, derivatives of this molecule have been explored as candidates for treating various diseases characterized by abnormal cell proliferation or inflammation. Preclinical studies have highlighted its efficacy in models of cancer and autoimmune disorders. The ability of this compound to modulate key signaling pathways associated with these diseases underscores its therapeutic promise. Furthermore, its dual heterocyclic nature suggests that it may exhibit synergistic effects when combined with other drugs.
The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic techniques. Researchers have employed multi-step synthetic routes involving cyclization reactions, functional group transformations, and purification methods to obtain high-purity samples of CAS no 314039-56-0. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also demonstrate the feasibility of producing structurally intricate compounds on a scalable basis.
As our understanding of molecular interactions continues to evolve, so does our capacity to design more effective therapeutic agents. The case of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide exemplifies how interdisciplinary approaches—combining organic chemistry with biochemistry and computational biology—can lead to groundbreaking discoveries. The ongoing research into this compound and its derivatives is likely to yield new insights into disease mechanisms and open up novel avenues for treatment.
In conclusion,CAS no 314039-56-0, identified as 2-(1,3-dioxo-2,3-dihydro-1H-isоindоlе - 2 - yl)-N -(6 - methoxу - 13 - benzothiazоле - 2 - yl)acetamide, stands as a testament to the power of heterocyclic chemistry in driving pharmaceutical innovation. Its unique structural features and promising biological activities make it a compelling subject for further investigation. As research progresses,this compound will continue to be a valuable asset in the quest for novel therapeutic solutions,underscoring its significance in modern chemical biology.
314039-56-0 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) 関連製品
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